Lauroyl coenzyme A lithium
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C33H58LiN7O17P3S |
|---|---|
Molekulargewicht |
956.8 g/mol |
InChI |
InChI=1S/C33H58N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);/t22-,26-,27-,28+,32-;/m1./s1 |
InChI-Schlüssel |
OYSNRUVYCLROOQ-CDSRRKEDSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Lauroyl Coenzyme A Lithium: A Key Intermediate in Lipid Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lauroyl coenzyme A (lauroyl-CoA), in its stable lithium salt form, is a critical intermediate in the intricate network of lipid metabolism. As a thioester of lauric acid (a 12-carbon saturated fatty acid) and coenzyme A, it occupies a central position in both anabolic and catabolic pathways.[1][2] This technical guide provides a comprehensive overview of the role of lauroyl-CoA in lipid biosynthesis, detailing its involvement in key metabolic pathways, summarizing relevant quantitative data, and providing detailed experimental protocols for its study. The information presented here is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.
The Role of Lauroyl-CoA in Lipid Metabolism
Lauroyl-CoA is a key player in several metabolic processes, primarily fatty acid metabolism and the biosynthesis of complex lipids such as sphingolipids.[3][4] It is formed through the activation of lauric acid by acyl-CoA synthetases in an ATP-dependent reaction.[5] Once formed, lauroyl-CoA can enter various metabolic fates.
Beta-Oxidation
In the mitochondrial matrix, lauroyl-CoA undergoes beta-oxidation, a catabolic process that sequentially shortens the fatty acyl chain to produce acetyl-CoA, NADH, and FADH2.[6][7][8][9][10][11][12] These products are essential for cellular energy production through the citric acid cycle and oxidative phosphorylation. The initial step in the beta-oxidation of lauroyl-CoA is catalyzed by long-chain acyl-CoA dehydrogenase (LCAD).[8]
Sphingolipid Biosynthesis
Lauroyl-CoA also serves as a substrate in the de novo synthesis of ceramides, which are the backbone of all sphingolipids.[4][13][14][15][16][17][18] This pathway is initiated in the endoplasmic reticulum with the condensation of serine and a fatty acyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). While palmitoyl-CoA is a primary substrate for some SPT complexes, others exhibit a preference for shorter chain acyl-CoAs like lauroyl-CoA.[4] The resulting ceramide can then be further metabolized to form more complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, which are integral components of cellular membranes and are involved in various signaling pathways.[14][17]
Quantitative Data
The cellular concentration of acyl-CoAs, including lauroyl-CoA, is tightly regulated and can vary depending on the cell type and metabolic state.[19] While specific concentrations for lauroyl-CoA are not widely reported, studies on the broader acyl-CoA pool provide valuable context.
| Acyl-CoA | Cell Type/Tissue | Concentration (pmol/10^6 cells or pmol/mg tissue) | Reference |
| Acetyl-CoA | HepG2 cells | 10.644 | [6] |
| Succinyl-CoA | HepG2 cells | 25.467 | [6] |
| Propionyl-CoA | HepG2 cells | 3.532 | [6] |
| Butyryl-CoA | HepG2 cells | 1.013 | [6] |
| Crotonoyl-CoA | HepG2 cells | 0.032 | [6] |
| Lactoyl-CoA (for comparison) | HepG2 cells | 0.011 | [6] |
| Lactoyl-CoA (for comparison) | Mouse heart | 0.0172 pmol/mg | [2][6][20] |
Enzyme Kinetic Data
The enzymes that metabolize lauroyl-CoA exhibit specific kinetic properties. While comprehensive kinetic data for every enzyme with lauroyl-CoA as a substrate is not available, general parameters for relevant enzyme classes have been determined.
| Enzyme | Substrate(s) | Km | Vmax | Reference |
| Acyl-CoA Synthetase (general) | Fatty Acid, ATP, CoA | Varies with fatty acid chain length | - | [21][22] |
| Ceramide Synthase (CerS4) | Sphinganine | ~2 µM | - | [4] |
| Citrate (B86180) Synthase (with Acetyl-CoA dithioester) | Acetyl-CoA dithioester | 53 ± 7.5 µM | (4.0 ± 0.4) x 10-4 s-1 | [23] |
| Choline O-Acetyltransferase (with Acetyl-CoA dithioester) | Acetyl-CoA dithioester | 83 ± 33 µM | (1.1 ± 0.2) x 10-2 µmol.s-1.(mg protein)-1 | [23] |
Experimental Protocols
Quantification of Lauroyl-CoA by LC-MS/MS
This protocol is adapted from methods described for the quantification of acyl-CoAs in biological samples.[1][2][3][6][24][25][26][27]
1. Sample Preparation (from cultured cells): a. Aspirate the culture medium from adherent cells. b. Add 1 ml of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water to the cells. c. Scrape the cells and transfer them to a 1.5 ml microcentrifuge tube.[2][6][26] d. Spike the sample with an appropriate internal standard (e.g., ¹³C-labeled lauroyl-CoA). e. Sonicate the sample with short pulses on ice.[2][6][26] f. Pellet the protein by centrifugation at 17,000 x g for 10 minutes at 4°C.[2][6][26] g. Purify the cleared supernatant using a solid-phase extraction (SPE) column (e.g., Oasis HLB).[2][26] h. Elute the acyl-CoAs and evaporate to dryness under nitrogen. i. Resuspend the sample in 5% (w/v) 5-sulfosalicylic acid for analysis.[2][26]
2. LC-MS/MS Analysis: a. Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q Exactive).[27] b. Separate the acyl-CoAs using a C18 reversed-phase column with a suitable gradient of solvents (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile).[27] c. Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode. d. Monitor the specific precursor-to-product ion transitions for lauroyl-CoA and the internal standard using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM).
Fluorometric Assay for Peroxisomal Acyl-CoA Oxidase Activity
This protocol is based on the method described by Poosch and Yamazaki (1986).[28]
1. Reagent Preparation: a. Assay Buffer: Prepare a suitable buffer (e.g., 60 mM potassium phosphate, pH 7.4). b. Substrate Solution: Prepare a stock solution of lauroyl-CoA lithium salt in water. c. Detection Reagents: Prepare solutions of horseradish peroxidase (HRP) and a fluorogenic substrate (e.g., 4-hydroxyphenylacetic acid). d. H₂O₂ Standard Curve: Prepare a series of dilutions of a standardized H₂O₂ solution.
2. Assay Procedure: a. Prepare a reaction mixture containing the assay buffer, HRP, and the fluorogenic substrate. b. Add the biological sample (e.g., cell lysate or purified enzyme) to the reaction mixture. c. Initiate the reaction by adding the lauroyl-CoA substrate solution. d. Incubate the reaction at a controlled temperature (e.g., 37°C). e. Measure the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths. f. Quantify the rate of H₂O₂ production by comparing the fluorescence change to the H₂O₂ standard curve.
Signaling Pathways and Experimental Workflows
Beta-Oxidation of Lauroyl-CoA
The beta-oxidation of lauroyl-CoA is a cyclical process occurring in the mitochondria. Each cycle consists of four enzymatic reactions that result in the shortening of the fatty acyl chain by two carbons and the release of one molecule of acetyl-CoA.
Caption: Mitochondrial beta-oxidation of lauroyl-CoA.
De Novo Ceramide Biosynthesis
Lauroyl-CoA can be utilized in the initial step of de novo ceramide synthesis, a pathway that begins in the endoplasmic reticulum.
Caption: De novo synthesis of ceramide from lauroyl-CoA.
Experimental Workflow for Acyl-CoA Quantification
The general workflow for quantifying lauroyl-CoA and other acyl-CoAs from biological samples involves several key steps from sample collection to data analysis.
Caption: Workflow for lauroyl-CoA quantification.
Conclusion
Lauroyl coenzyme A lithium is a vital intermediate in lipid biosynthesis, participating in both the generation of cellular energy through beta-oxidation and the synthesis of structurally and functionally important sphingolipids. Understanding its metabolism and the enzymes that regulate its flux is crucial for researchers in academia and industry. The experimental protocols and pathway diagrams provided in this guide offer a practical framework for the investigation of lauroyl-CoA and its role in cellular physiology and disease. Further research into the specific quantification of lauroyl-CoA in various cell types and the detailed kinetic analysis of its associated enzymes will undoubtedly provide deeper insights into the complex world of lipid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P. aeruginosa Metabolome Database: Lauroyl-CoA (PAMDB000516) [pseudomonas.umaryland.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. Quantitative Proteomics Reveals That Enzymes of the Ketogenic Pathway Are Associated with Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Beta oxidation of lauroyl-CoA to decanoyl-CoA-CoA [reactome.org]
- 9. Fatty Acid Oxidation (Laurate) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Reactome | Beta oxidation of myristoyl-CoA to lauroyl-CoA [reactome.org]
- 11. Beta oxidation of myristoyl-CoA to lauroyl-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Beta oxidation of lauroyl-CoA to decanoyl-CoA-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. imperial.ac.uk [imperial.ac.uk]
- 18. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]
- 19. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Coenzyme A dithioesters: synthesis, characterization and reaction with citrate synthase and acetyl-CoA:choline O-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [mdpi.com]
- 26. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the mechanism of action of Lauroyl coenzyme A.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauroyl Coenzyme A (Lauroyl-CoA) is a critical intermediate in fatty acid metabolism, playing a central role as both a substrate and a product in various biochemical pathways. As the CoA ester of lauric acid (a 12-carbon saturated fatty acid), Lauroyl-CoA is primarily involved in energy production through β-oxidation and serves as a precursor for the synthesis of more complex lipids. Furthermore, it participates in post-translational modification of proteins through acylation. Understanding the precise mechanism of action of Lauroyl-CoA is paramount for researchers in metabolic diseases, oncology, and drug development, as targeting the enzymes that interact with this molecule holds therapeutic potential. This guide provides an in-depth technical overview of the core mechanisms of Lauroyl-CoA, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanisms of Action
Lauroyl-CoA's mechanism of action is multifaceted, primarily revolving around its role in two key cellular processes:
-
Fatty Acid β-Oxidation: Lauroyl-CoA is a key substrate for the mitochondrial fatty acid β-oxidation spiral. This pathway systematically shortens the fatty acyl chain by two carbons in each cycle, generating acetyl-CoA, FADH₂, and NADH, which are subsequently used in the citric acid cycle and oxidative phosphorylation to produce ATP.
-
Protein Acylation: Lauroyl-CoA can act as an acyl donor in the enzymatic modification of proteins, a process known as lauroylation. This covalent attachment of a lauroyl group can alter the protein's structure, function, subcellular localization, and interaction with other molecules.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of Lauroyl-CoA with key enzymes. It is important to note that specific kinetic parameters for Lauroyl-CoA are not always readily available in the literature; in such cases, data for structurally similar substrates may be provided for context.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Tissue | Reference |
| Peroxisomal Acyl-CoA Oxidase | Lauroyl-CoA | Data not readily available | Data not readily available | Rat Liver | |
| Medium-Chain Acyl-CoA Dehydrogenase | Lauroyl-CoA | Data not readily available | Data not readily available | Porcine Liver | |
| Protein N-Myristoyltransferase | Myristoyl-CoA | ~0.5 - 5 | Data not readily available | S. cerevisiae |
Note: While specific Km and Vmax values for Lauroyl-CoA are sparse in the provided search results, the experimental protocols described below can be utilized to determine these parameters. Myristoyl-CoA is a C14 acyl-CoA and is the canonical substrate for N-Myristoyltransferase; its kinetic data are provided as a close proxy.
Key Metabolic and Signaling Pathways
Fatty Acid β-Oxidation of Lauroyl-CoA
Lauroyl-CoA enters the mitochondrial matrix and undergoes a four-step cycle of β-oxidation, catalyzed by a series of enzymes. Each cycle yields one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH, shortening the acyl-CoA chain by two carbons. The cycle repeats until the fatty acid is completely oxidized.
Caption: Mitochondrial β-oxidation of Lauroyl-CoA.
Protein N-Myristoylation Pathway
While "lauroylation" is the general term, a well-studied specific case of acylation with a similar chain length fatty acid is N-myristoylation, which involves the transfer of myristate (C14) from myristoyl-CoA to the N-terminal glycine (B1666218) of a target protein. Lauroyl-CoA can potentially be utilized by N-myristoyltransferases, although with different efficiency. This process is crucial for membrane targeting and signal transduction of many proteins.
Caption: Protein lauroylation by N-Myristoyltransferase.
Experimental Protocols
Fluorometric Assay for Peroxisomal Acyl-CoA Oxidase Activity
This protocol is adapted from the method described for the determination of peroxisomal fatty acyl-CoA oxidase activity using a Lauroyl-CoA-based fluorometric assay.
Principle: The assay quantifies the Lauroyl-CoA-dependent production of hydrogen peroxide (H₂O₂) by acyl-CoA oxidase. The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to oxidize a non-fluorescent substrate (e.g., 4-hydroxyphenylacetic acid) into a highly fluorescent product. The increase in fluorescence is directly proportional to the acyl-CoA oxidase activity.
Materials:
-
Potassium phosphate (B84403) buffer (60 mM, pH 7.4)
-
Horseradish peroxidase (HRP) solution (4 U/mL)
-
4-hydroxyphenylacetic acid solution (1 mM)
-
Lauroyl-CoA solution (100 µM)
-
Flavin adenine (B156593) dinucleotide (FAD) solution (20 µM)
-
Triton X-100 (0.2% w/v)
-
Sample containing peroxisomal acyl-CoA oxidase (e.g., liver homogenate)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, HRP, 4-hydroxyphenylacetic acid, Lauroyl-CoA, FAD, and Triton X-100.
-
Add the sample containing the enzyme to the wells of the 96-well black microplate.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) for a fixed-time assay, or monitor the fluorescence change continuously.
-
Measure the fluorescence intensity using a microplate reader.
-
Generate a standard curve using known concentrations of H₂O₂ to convert the fluorescence readings into the amount of H₂O₂ produced.
-
Calculate the enzyme activity as nmol of H₂O₂ produced per minute per mg of protein.
Experimental Workflow:
Methodological & Application
Application Notes and Protocols for Lauroyl Coenzyme A Lithium in In Vitro Enzyme Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauroyl Coenzyme A lithium salt (Lauroyl-CoA) is a critical intermediate in fatty acid metabolism and serves as a key substrate for a variety of enzymes involved in lipid biosynthesis and degradation. As a saturated, 12-carbon fatty acyl-CoA, it is an invaluable tool for in vitro enzyme kinetic studies, enabling the characterization of enzyme activity, substrate specificity, and inhibitor screening. These application notes provide detailed protocols for utilizing lauroyl-CoA in the kinetic analysis of several important enzyme classes, including Acyl-CoA Synthetases, Acyl-CoA Oxidases, and Acyl-CoA Thioesterases.
Biochemical Significance of Lauroyl-CoA
Lauroyl-CoA is a central molecule in cellular lipid metabolism. It is a product of fatty acid activation, catalyzed by acyl-CoA synthetases, and a substrate for mitochondrial and peroxisomal β-oxidation. In the β-oxidation spiral, lauroyl-CoA is sequentially broken down to generate acetyl-CoA, which then enters the citric acid cycle for energy production. Furthermore, lauroyl-CoA can be utilized in the synthesis of complex lipids and is a substrate for various acyltransferases. Its role in these fundamental pathways makes it a crucial molecule for studying metabolic regulation and disorders.
Data Presentation: Enzyme Kinetic Parameters
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are essential for characterizing enzyme-substrate interactions. While these values are highly dependent on the specific enzyme, its source, and the assay conditions, the following table provides example kinetic data for enzymes utilizing lauroyl-CoA or related substrates. It is strongly recommended that researchers determine these parameters empirically for their specific experimental setup.
| Enzyme Class | Enzyme Example | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Source Organism/System |
| Acyl-CoA Synthetase | Long-Chain Acyl-CoA Synthetase | Lauric Acid (for conversion to Lauroyl-CoA) | ~10-50 | Not consistently reported | Rat Liver Microsomes |
| Acyl-CoA Oxidase | Peroxisomal Acyl-CoA Oxidase | Lauroyl-CoA | Not explicitly stated, but assay developed for optimal activity | >4.5-fold higher specific activity than with palmitoyl-CoA | Not specified[1] |
| Firefly Luciferase (Acyl-CoA Synthetase activity) | Firefly Luciferase | L-luciferin (for conversion to luciferyl-CoA) | Not explicitly stated for lauroyl-CoA | Vmax for L-CoA formation is 160 min-1 | Not specified[2] |
| Acyl-CoA Thioesterase | Acyl-CoA Thioesterase | Lauroyl-CoA | Varies widely depending on the specific thioesterase | Varies widely | Various |
Experimental Protocols
Kinetic Analysis of Acyl-CoA Synthetase using a Coupled Spectrophotometric Assay
This protocol determines the activity of Acyl-CoA Synthetase by measuring the formation of lauroyl-CoA in a coupled reaction. The production of Coenzyme A (CoASH) is monitored using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoASH to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured at 412 nm.
Materials:
-
This compound salt (as a standard, if needed for quantification of product)
-
Lauric Acid
-
Coenzyme A (CoASH)
-
ATP (Adenosine 5'-triphosphate)
-
MgCl2 (Magnesium Chloride)
-
Tris-HCl buffer (pH 7.5)
-
DTNB (Ellman's reagent)
-
Purified Acyl-CoA Synthetase or cell lysate containing the enzyme
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of Lauroyl-CoA: Dissolve a known amount of this compound salt in ultrapure water to a final concentration of 10 mM. Store in aliquots at -20°C.
-
Prepare reaction mixture: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer (100 mM, pH 7.5), ATP (10 mM), MgCl2 (10 mM), and CoASH (0.5 mM).
-
Prepare substrate solutions: Prepare a series of dilutions of lauric acid in a suitable solvent (e.g., ethanol) to achieve a range of final concentrations in the assay (e.g., 1-100 µM).
-
Enzyme Preparation: Dilute the purified enzyme or cell lysate in Tris-HCl buffer to a concentration that yields a linear reaction rate for at least 5-10 minutes.
-
Assay Protocol:
-
To a cuvette, add the reaction mixture.
-
Add the lauric acid substrate at varying concentrations.
-
Add DTNB to a final concentration of 0.1 mM.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.
-
Initiate the reaction by adding the enzyme preparation.
-
Monitor the increase in absorbance at 412 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of TNB (14,150 M-1cm-1).
-
Plot the initial velocity (v0) against the lauric acid concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Kinetic Analysis of Peroxisomal Acyl-CoA Oxidase using a Fluorometric Assay
This protocol is adapted from a method for determining peroxisomal fatty acyl-CoA oxidase activity and is particularly advantageous as lauroyl-CoA is a preferred substrate over longer-chain acyl-CoAs like palmitoyl-CoA.[1] The assay measures the production of hydrogen peroxide (H2O2), a product of the acyl-CoA oxidase reaction, using a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic substrate.
Materials:
-
This compound salt
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Horseradish peroxidase (HRP)
-
4-Hydroxyphenylacetic acid (a fluorogenic substrate)
-
FAD (Flavin adenine (B156593) dinucleotide)
-
Triton X-100
-
Purified Acyl-CoA Oxidase or peroxisomal fraction
-
Fluorometer
Procedure:
-
Prepare Lauroyl-CoA stock solution: Prepare a 10 mM stock solution in ultrapure water and store in aliquots at -20°C.
-
Prepare reaction mixture: Prepare a master mix containing potassium phosphate buffer (60 mM, pH 7.4), HRP (4 U/mL), 4-hydroxyphenylacetic acid (1 mM), FAD (20 µM), and Triton X-100 (0.2 mg/mL).
-
Prepare substrate dilutions: Prepare a series of dilutions of lauroyl-CoA from the stock solution to achieve a range of final concentrations in the assay (e.g., 1-200 µM).
-
Enzyme Preparation: Dilute the purified enzyme or peroxisomal fraction in potassium phosphate buffer to a concentration that gives a linear rate of fluorescence increase for at least 10 minutes.
-
Assay Protocol:
-
In a fluorometer-compatible plate or cuvette, add the reaction mixture.
-
Add lauroyl-CoA at varying concentrations.
-
Equilibrate to the assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme preparation.
-
Monitor the increase in fluorescence (excitation ~320 nm, emission ~405 nm) over time.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of H2O2 to correlate the fluorescence signal to the amount of product formed.
-
Calculate the initial reaction velocity (v0) from the linear portion of the fluorescence vs. time plot.
-
Plot v0 against the lauroyl-CoA concentration.
-
Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
-
Signaling and Metabolic Pathways
Fatty Acid β-Oxidation Pathway
Lauroyl-CoA is a key intermediate in the β-oxidation of fatty acids. The following diagram illustrates the entry of lauroyl-CoA into this catabolic pathway.
General Acyl-CoA Metabolism and Signaling
Lauroyl-CoA, as a representative long-chain acyl-CoA, participates in a network of metabolic and signaling pathways. The diagram below illustrates the central role of acyl-CoAs in cellular physiology.
Conclusion
This compound salt is a versatile and essential substrate for the in vitro study of enzymes involved in fatty acid metabolism. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute robust enzyme kinetic assays. Accurate determination of kinetic parameters using lauroyl-CoA will contribute to a deeper understanding of lipid metabolism and may aid in the development of therapeutic interventions for metabolic diseases.
References
Application Notes: Lauroyl Coenzyme A Lithium in Drug Discovery for Metabolic Disorders
Introduction
Lauroyl Coenzyme A lithium salt is a pivotal research tool in the field of metabolic disorders. As a long-chain fatty acyl-CoA, it is a key intermediate in fatty acid metabolism and lipid biosynthesis.[1][2] Its stable lithium salt form enhances solubility and bioavailability, making it ideal for a variety of in vitro biochemical assays.[1] In the context of drug discovery, Lauroyl CoA is instrumental for investigating cellular processes and signaling pathways implicated in conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1]
Mechanism of Action and Biological Relevance
Lauroyl CoA is centrally involved in cellular energy homeostasis. It serves as a substrate for enzymes in both anabolic and catabolic pathways. In anabolic processes, it is a building block for complex lipids. In catabolic processes, it undergoes β-oxidation to produce acetyl-CoA, which enters the citric acid cycle for ATP production.
Dysregulation of long-chain acyl-CoA metabolism is strongly associated with metabolic diseases. For instance, the accumulation of cytosolic long-chain fatty acyl-CoAs in muscle tissue is linked to impaired insulin (B600854) signaling and the development of insulin resistance.[3][4][5][6] This occurs through the modulation of key signaling molecules and pathways, including Protein Kinase C (PKC), AMP-activated protein kinase (AMPK), and nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[4][7][8][9]
Applications in Drug Discovery
Lauroyl CoA lithium is a critical reagent for the development and validation of high-throughput screening (HTS) assays targeting enzymes involved in lipid metabolism. These enzymes represent promising drug targets for metabolic disorders. Key applications include:
-
Enzyme Activity Assays: Lauroyl CoA serves as a substrate for a variety of enzymes, including acyl-CoA synthetases, acyl-CoA thioesterases, and carnitine palmitoyltransferases.[10][11][12] Assays using Lauroyl CoA can be used to screen for inhibitors or activators of these enzymes.
-
Studying Allosteric Regulation: Long-chain fatty acyl-CoAs can act as allosteric regulators of key metabolic enzymes. For example, they are known to activate AMPK, a central regulator of cellular energy metabolism.[7][13] Lauroyl CoA can be used to study these allosteric interactions and to identify compounds that modulate them.
-
Investigating Nuclear Receptor Activation: Fatty acids and their CoA esters can act as ligands for nuclear receptors such as PPARs, which are master regulators of lipid metabolism.[8][9][14][15] Reporter gene assays can utilize Lauroyl CoA to screen for compounds that modulate PPAR activity.
-
Cell-Based Models of Lipid Accumulation: Lauroyl CoA can be used in cellular models, such as in HepG2 cells, to study the mechanisms of lipid accumulation (steatosis), a hallmark of NAFLD.[16][17] These models are valuable for testing the efficacy of drug candidates in preventing or reversing lipid droplet formation.
Quantitative Data
Table 1: Physicochemical Properties of this compound Salt
| Property | Value | Reference |
| Molecular Formula | C₃₃H₅₅N₇O₁₇P₃S · xLi | |
| Molecular Weight | 955.77 g/mol | |
| Purity (by HPLC) | ≥90% | |
| Storage Temperature | -20°C | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water |
Table 2: Example of Quantitative Data from an AMPK Activation Assay
| Activator (10 µM) | Fold Change in AMPK Activity (vs. vehicle) |
| Palmitoyl-CoA | ~2.5 |
| Myristoyl-CoA | ~2.0 |
| Lauroyl-CoA | ~1.8 |
(Data are estimated from the graphical representation in the cited source and are intended for illustrative purposes.)[7]
Experimental Protocols
Protocol 1: In Vitro Acyl-CoA Thioesterase (ACOT) Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of acyl-CoA thioesterases using Lauroyl CoA as a substrate and 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) as a chromogenic reagent.
Materials:
-
This compound salt
-
DTNB
-
Bovine Serum Albumin (BSA)
-
ATP
-
Potassium phosphate (B84403) buffer (50 mM, pH 8.0)
-
Purified ACOT enzyme or cell lysate containing ACOT activity
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Lauroyl CoA in water.
-
Prepare a stock solution of DTNB in potassium phosphate buffer.
-
Prepare a reaction buffer containing 50 mM potassium phosphate (pH 8.0), 4 µM BSA, and 10 mM ATP.
-
-
Set up the Reaction:
-
In a 96-well plate, add the following to each well:
-
Reaction buffer
-
DTNB solution to a final concentration of 200 µM.
-
Varying concentrations of Lauroyl CoA (e.g., 0-100 µM).
-
Test compounds (inhibitors or activators) or vehicle control.
-
-
-
Initiate the Reaction:
-
Add the ACOT enzyme preparation to each well to start the reaction. The final protein concentration will need to be optimized.
-
-
Measure Absorbance:
-
Immediately begin measuring the change in absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
The specific activity is determined using the molar extinction coefficient of the product (ε = 17,780 M⁻¹⋅cm⁻¹).[10]
-
For inhibitor studies, calculate the IC50 value.
-
Protocol 2: Fluorometric Assay for Peroxisomal Fatty Acyl-CoA Oxidase (ACOX) Activity
This protocol describes a sensitive fluorometric assay to measure the activity of ACOX, the first and rate-limiting enzyme of the peroxisomal β-oxidation pathway, using Lauroyl CoA as a substrate.[18][19]
Materials:
-
This compound salt
-
4-hydroxyphenylacetic acid
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) for standard curve
-
Reaction buffer (e.g., potassium phosphate buffer)
-
Cell or tissue homogenates containing ACOX activity
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Lauroyl CoA in water.
-
Prepare a reaction mixture containing 4-hydroxyphenylacetic acid and HRP in the reaction buffer.
-
-
Prepare Standard Curve:
-
Prepare a series of dilutions of H₂O₂ in the reaction buffer to generate a standard curve.
-
-
Set up the Reaction:
-
In a 96-well black plate, add the following to each well:
-
Reaction mixture.
-
Cell or tissue homogenate.
-
Test compounds or vehicle control.
-
-
-
Initiate the Reaction:
-
Add Lauroyl CoA to each well to start the reaction.
-
-
Incubate:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Measure Fluorescence:
-
Measure the fluorescence intensity at an excitation of 320 nm and an emission of 405 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without Lauroyl CoA).
-
Use the H₂O₂ standard curve to quantify the amount of H₂O₂ produced.
-
Calculate the specific activity of ACOX (nmol H₂O₂/min/mg protein).
-
Mandatory Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Muscle long-chain acyl CoA esters and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid signals and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscle Long‐Chain Acyl CoA Esters and Insulin Resistance | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positive regulation of the peroxisomal beta-oxidation pathway by fatty acids through activation of peroxisome proliferator-activated receptors (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intrinsic acyl-CoA thioesterase activity of a peroxisomal ATP binding cassette transporter is required for transport and metabolism of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carnitine palmitoyltransferase. Activation by palmitoyl-CoA and inactivation by malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent degradation of Lauroyl coenzyme A lithium in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Lauroyl-coenzyme A (Lauroyl-CoA) lithium salt in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your Lauroyl-CoA solutions during experiments.
Troubleshooting Guide: Lauroyl-CoA Degradation
This guide addresses common issues encountered during the handling and use of Lauroyl-CoA solutions.
| Symptom | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent experimental results. | Degradation of Lauroyl-CoA due to improper storage or handling. | Verify storage conditions. Prepare fresh solutions for each experiment. Assess the purity of the stock solution via HPLC analysis. |
| Appearance of unexpected peaks in HPLC chromatograms. | Hydrolysis of the thioester bond or enzymatic degradation. | Review solution preparation and handling procedures. Ensure the pH of the solution is in the optimal range (see FAQs). Consider adding a thioesterase inhibitor if enzymatic contamination is suspected. |
| Precipitate formation in the solution. | Poor solubility or degradation product precipitation. | Ensure the solvent is appropriate and the concentration is within the solubility limits. Briefly sonicate the solution to aid dissolution. If precipitation persists after dissolution, it may indicate degradation. |
| Gradual decrease in concentration over a short period at room temperature. | Instability of Lauroyl-CoA at ambient temperatures. | Minimize the time Lauroyl-CoA solutions are kept at room temperature. Prepare aliquots to avoid repeated freeze-thaw cycles. Keep solutions on ice during experimental setup. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for solid Lauroyl-CoA lithium salt?
A1: Solid Lauroyl-CoA lithium salt is stable for at least two years when stored at -20°C in a tightly sealed container, protected from moisture.[1][2][3][4][5][6]
Q2: How should I prepare and store Lauroyl-CoA solutions?
A2: For short-term storage (up to one month), solutions can be stored at -20°C.[1] For longer-term storage (up to six months), it is recommended to store solutions at -80°C.[1] To minimize degradation, prepare solutions in a slightly acidic buffer (pH 6.0-7.0) and aliquot to avoid multiple freeze-thaw cycles.
Q3: What is the primary degradation pathway for Lauroyl-CoA in solution?
A3: The primary degradation pathway is the hydrolysis of the high-energy thioester bond, which is susceptible to both chemical and enzymatic cleavage. This hydrolysis results in the formation of Coenzyme A and lauric acid.
Solution Stability
Q4: What is the optimal pH range for Lauroyl-CoA solutions?
A4: Lauroyl-CoA is most stable in slightly acidic to neutral conditions. A pH range of 6.0 to 7.5 is generally recommended for experimental use.[7] Alkaline conditions (pH > 8.0) should be avoided as they can accelerate the rate of thioester bond hydrolysis.
Q5: Which buffers are recommended for preparing Lauroyl-CoA solutions?
A5: Phosphate-based buffers, such as potassium phosphate (B84403), are commonly used for the extraction and analysis of acyl-CoAs and are a good choice for preparing Lauroyl-CoA solutions. Buffers with primary amine groups, like Tris, should be used with caution as they can potentially react with the thioester bond, especially at higher pH values.
Q6: How can I prevent enzymatic degradation of Lauroyl-CoA?
A6: Enzymatic degradation is primarily caused by thioesterases, which can be present as contaminants in reagents or biological samples.[8] To prevent this, use high-purity reagents and sterile, nuclease-free water. In experiments with cell lysates or other biological materials, the addition of a general thioesterase inhibitor may be considered, though specific inhibitors for lauroyl-CoA are not commonly cited.
Quantification and Purity
Q7: How can I determine the concentration and purity of my Lauroyl-CoA solution?
A7: The most reliable method for determining the concentration and purity of Lauroyl-CoA is by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 260 nm.[4] This method allows for the separation of Lauroyl-CoA from its potential degradation products, such as Coenzyme A.
Q8: Are there other methods to quantify Lauroyl-CoA?
A8: While HPLC is the gold standard, colorimetric assays using reagents like Ellman's reagent can be used to measure the free thiol group of Coenzyme A produced upon hydrolysis of the thioester bond. This can provide an indirect measure of degradation.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Lauroyl-CoA Stock Solution
-
Materials:
-
Lauroyl-coenzyme A lithium salt
-
Nuclease-free water
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the solid Lauroyl-CoA lithium salt to room temperature before opening to prevent condensation.
-
Weigh the desired amount of Lauroyl-CoA in a sterile microcentrifuge tube.
-
Add the appropriate volume of cold (4°C) 100 mM potassium phosphate buffer (pH 6.5) to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to dissolve the solid. Avoid vigorous shaking to minimize oxidation.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Stability-Indicating RP-HPLC Method for Lauroyl-CoA
This method can be used to assess the purity of a Lauroyl-CoA solution and monitor its degradation over time.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 75 mM Potassium phosphate buffer, pH 4.9.[4]
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
-
Sample Preparation:
-
Dilute the Lauroyl-CoA solution to a final concentration of approximately 100 µM in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
The retention time for intact Lauroyl-CoA will be longer than that of its more polar degradation product, Coenzyme A.
-
Calculate the purity of the Lauroyl-CoA solution by determining the peak area of Lauroyl-CoA as a percentage of the total peak area of all related substances.
-
Monitor the decrease in the Lauroyl-CoA peak area and the increase in the Coenzyme A peak area over time to assess stability.
-
Visualizations
References
- 1. Inhibition of the Thioesterase Activity of Human Fatty Acid Synthase by 1,4- and 9,10-Diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Inhibition of the Thioesterase Activity of Human Fatty Acid Synthase b" by Herman H. Odens [knowledge.e.southern.edu]
- 3. High-throughput screening identifies small molecule inhibitors of thioesterase superfamily member 1: Implications for the management of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Environmentally evaluated HPLC-ELSD method to monitor enzymatic synthesis of a non-ionic surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of acetyl-CoA/propionyl-CoA carboxylase in Metallosphaera sedula. Carboxylating enzyme in the 3-hydroxypropionate cycle for autotrophic carbon fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Common sources of interference in acyl-CoA quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during acyl-CoA quantification experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Handling and Stability
Q1: My acyl-CoA samples seem to be degrading. What are the best practices for sample handling and storage to ensure stability?
A1: Acyl-CoAs are inherently unstable molecules, susceptible to both enzymatic and chemical degradation.[1] Proper handling and storage are critical for accurate quantification.
-
Immediate Processing: Whenever possible, process fresh tissue or cells immediately to minimize degradation.[1]
-
Flash Freezing: If immediate processing is not feasible, flash-freeze samples in liquid nitrogen and store them at -80°C.[1] This helps to preserve the integrity of the analytes.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can significantly impact the stability of acyl-CoAs and should be avoided.[1]
-
Work Quickly and on Ice: During the entire extraction procedure, it is crucial to work quickly and keep samples on ice to minimize enzymatic activity.[1]
-
pH Considerations: Acyl-CoAs are susceptible to hydrolysis in alkaline or strongly acidic aqueous solutions.[2] Using a buffered solution, such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH, for reconstitution can improve stability compared to unbuffered aqueous solutions.[2][3]
Extraction and Recovery
Q2: I'm observing low yields of acyl-CoAs in my extracts. What are the potential causes and how can I improve recovery?
A2: Low recovery of acyl-CoAs can be a significant issue. Several factors during the extraction process can contribute to this problem.
-
Incomplete Cell Lysis: Ensure thorough homogenization of the tissue or lysis of the cells. For tissues, using a glass homogenizer can be more effective.[1]
-
Suboptimal Extraction Solvents: The choice of solvent is critical. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1] Some studies have shown that an 80% methanol (B129727) extraction can yield the highest MS intensities for free CoA and acyl-CoA compounds.[3]
-
Inefficient Solid-Phase Extraction (SPE): If using SPE for sample cleanup, ensure the column is properly conditioned and equilibrated.[1] The wash and elution steps should be optimized for the specific acyl-CoAs of interest, as hydrophilic, short-chain acyl-CoAs can be lost during this step.[2]
-
Matrix Effects: The sample matrix can interfere with the ionization of acyl-CoAs in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[4][5] Using isotopically labeled internal standards and matrix-matched calibration curves can help compensate for these effects.[4]
Chromatography and Detection
Q3: I'm having trouble separating different acyl-CoA species during my LC-MS/MS analysis. How can I improve chromatographic resolution?
A3: Achieving good chromatographic separation is essential to reduce ion suppression and ensure accurate quantification.[2]
-
Column Choice: Reversed-phase chromatography, typically with a C18 column, is commonly used for the separation of short- to long-chain acyl-CoAs.[2]
-
Mobile Phase Optimization: The use of ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium hydroxide) can significantly improve peak shape and resolution.[2]
-
Gradient Elution: Employing a suitable gradient elution program is crucial for separating a wide range of acyl-CoA species with varying chain lengths and polarities.
Q4: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?
A4: In positive ion mode, acyl-CoAs exhibit a characteristic fragmentation pattern that is useful for their identification and quantification. A common feature is the neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[2] This allows for the use of neutral loss scans to screen for a wide variety of acyl-CoA species in a sample.[2] Another frequently observed fragment ion is at m/z 428, which results from the cleavage between the 5' diphosphates.[2]
Data Presentation
Table 1: Summary of Reported Acyl-CoA Recovery Rates from Different Methodologies.
| Tissue Type | Extraction Method | Purification | Reported Recovery Rate | Reference |
| Various Tissues | Organic Solvent Extraction | Solid-Phase Extraction (SPE) | 60-140% (analyte and tissue dependent) | [6] |
| Rat Heart, Kidney, Muscle | KH2PO4 buffer, 2-propanol, Acetonitrile | Oligonucleotide Purification Column | 70-80% | [7] |
Experimental Protocols
General Protocol for Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and is suitable for various tissue types.[1]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium Sulfate (B86663) ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.
-
Solvent Extraction: Add a 20-fold excess of a mixture of acetonitrile and isopropanol. Continue homogenization until a uniform suspension is achieved.
-
Phase Separation: Add saturated ammonium sulfate solution to the homogenate and vortex. Centrifuge to separate the phases.
-
Solid-Phase Extraction (SPE):
-
Condition and equilibrate the weak anion exchange SPE column according to the manufacturer's instructions.
-
Load the aqueous supernatant from the previous step onto the SPE column.
-
Wash the column with 2% formic acid followed by methanol to remove interfering substances.
-
Elute the acyl-CoAs with 2% ammonium hydroxide, followed by a second elution with 5% ammonium hydroxide.[8]
-
-
Sample Concentration: Combine the eluted fractions and dry the sample under a stream of nitrogen at room temperature.[1]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol or 50 mM ammonium acetate) for LC-MS/MS analysis.
Mandatory Visualization
Caption: Workflow for acyl-CoA quantification and common interference points.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of different acyl-CoA substrates for acyltransferases.
For researchers, scientists, and drug development professionals, understanding the substrate preferences of acyltransferases is paramount for dissecting metabolic pathways and developing targeted therapeutics. Acyl-Coenzyme A (acyl-CoA) molecules, the activated forms of fatty acids, serve as crucial building blocks for a vast array of biological molecules, including complex lipids and polyketides. The enzymes responsible for transferring these acyl chains, acyltransferases, exhibit a wide range of specificities for different acyl-CoA substrates, thereby dictating the final structure and function of the resulting products. This guide provides a comparative analysis of various acyl-CoA substrates for different acyltransferases, supported by experimental data and detailed protocols.
Quantitative Comparison of Acyl-CoA Substrate Performance
The substrate specificity of an acyltransferase is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency and provides a direct comparison of its preference for different substrates.
Below is a summary of kinetic parameters for various acyltransferases with different acyl-CoA substrates, compiled from published literature.
| Acyltransferase Type | Enzyme | Acyl-CoA Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Organism/System |
| Lysophospholipid Acyltransferase (LPAT) | LPCAT3 | 18:2-CoA (Linoleoyl-CoA) | Value not specified | Value not specified | Higher preference | Mouse |
| Lysophospholipid Acyltransferase (LPAT) | LPCAT3 | 20:4-CoA (Arachidonoyl-CoA) | Value not specified | Value not specified | Higher preference | Mouse |
| Polyketide Synthase (PKS) Acyltransferase | Disorazole Synthase AT | Malonyl-CoA | Value not specified | Value not specified | >40,000-fold preference over methylmalonyl-CoA | In vitro |
| Polyketide Synthase (PKS) Acyltransferase | Kirromycin Synthase AT | Ethylmalonyl-CoA | Value not specified | Value not specified | 20-fold preference over methylmalonyl-CoA | In vitro |
| Diacylglycerol Acyltransferase (DGAT) | LuDGAT2-3 | α-linolenoyl-CoA (18:3-CoA) | Value not specified | Value not specified | ~20-fold preference over oleoyl-CoA | Saccharomyces cerevisiae |
| Acyl-CoA:amino acid N-acyltransferase | Glycine N-acyltransferase | Benzoyl-CoA | 10⁻⁶ - 10⁻⁵ M range | Value not specified | Value not specified | Rhesus monkey, Human |
| Acyl-CoA:amino acid N-acyltransferase | Glycine N-acyltransferase | Butyryl-CoA | Value not specified | Value not specified | Value not specified | Rhesus monkey, Human |
| Acyl-CoA:amino acid N-acyltransferase | L-glutamine N-acyltransferase | Phenylacetyl-CoA | 10⁻⁶ - 10⁻⁵ M range | Value not specified | Value not specified | Rhesus monkey, Human |
| Acyl-CoA:amino acid N-acyltransferase | L-glutamine N-acyltransferase | Indoleacetyl-CoA | Value not specified | Value not specified | Value not specified | Rhesus monkey, Human |
Note: Specific kinetic values are often context-dependent and can vary with experimental conditions. The table highlights substrate preferences as reported in the cited literature.
Experimental Methodologies
Accurate determination of acyltransferase substrate specificity relies on robust experimental protocols. Two common approaches are single substrate assays and competition assays.
Single Acyl-CoA Substrate Acyltransferase Assay
This traditional method measures the enzyme's activity with individual acyl-CoA substrates.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the following components in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0):
-
Acyltransferase enzyme (e.g., 1.6 µM)
-
Acyl-acceptor substrate (e.g., a specific lysophospholipid or acyl carrier protein)
-
A single species of acyl-CoA (e.g., 16 µM of oleoyl-CoA or arachidonoyl-CoA)
-
-
Initiation and Incubation: Initiate the reaction by adding the enzyme to the substrate mixture. Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1 to 30 minutes).[1][2]
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as a mixture of methanol (B129727) and chloroform (B151607) (2:1, v/v).[1]
-
Product Extraction: Extract the lipid products using a method like the Bligh and Dyer procedure.[1]
-
Analysis: Analyze the formation of the acylated product using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or thin-layer chromatography (TLC) followed by phosphorimaging if radiolabeled substrates are used.[1][3]
-
Kinetic Parameter Calculation: By varying the concentration of the acyl-CoA substrate and measuring the initial reaction velocities, kinetic parameters (Kₘ and kcat) can be determined using non-linear regression analysis of the Michaelis-Menten equation.
Dual-Substrate Competition Assay
This assay provides a more physiologically relevant assessment of substrate preference by presenting the enzyme with a mixture of different acyl-CoA substrates simultaneously.[1][4]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture similar to the single substrate assay but include a mixture of multiple acyl-CoA substrates at a defined total concentration (e.g., a mix of eight different acyl-CoA esters, each at 3 µM).[1][4] The acyl-acceptor can also be a mixture of different species.
-
Incubation and Termination: Follow the same incubation and termination procedures as the single substrate assay.
-
Product Analysis: Utilize a sensitive and specific analytical method, such as LC-MS/MS, to separate and quantify the different acylated products formed from each acyl-CoA substrate in the mixture.[1]
-
Data Interpretation: The relative abundance of each product reflects the enzyme's preference for the corresponding acyl-CoA substrate under competitive conditions. This method is particularly useful for providing a richer biochemical detail than traditional assays.[1]
Visualizing Experimental and Biological Processes
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and a key biological pathway involving acyltransferases.
Caption: A generalized workflow for an acyltransferase activity assay.
Caption: The Lands' cycle of phospholipid remodeling.
References
- 1. Measurement of lysophospholipid acyltransferase activities using substrate competition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate Specificity of Acyltransferase Domains for Efficient Transfer of Acyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
Analyzing Lauroyl Coenzyme A: A Comparative Guide to HPLC and Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of Lauroyl coenzyme A (C12-CoA) is critical. This long-chain fatty acyl-CoA is a key intermediate in fatty acid metabolism. The two primary analytical techniques for its quantification are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.
Performance Comparison: HPLC vs. Mass Spectrometry
The choice between HPLC-UV and LC-MS for Lauroyl coenzyme A analysis hinges on the specific requirements for sensitivity, selectivity, and throughput. While HPLC-UV is a robust and widely available technique, LC-MS, particularly tandem mass spectrometry (LC-MS/MS), offers significantly higher sensitivity and specificity.
| Parameter | HPLC-UV | Mass Spectrometry (LC-MS/MS) |
| Sensitivity | Lower (micromolar to high nanomolar range) | Higher (picomolar to femtomolar range)[1][2] |
| Selectivity | Moderate; relies on chromatographic separation and UV absorbance at a specific wavelength (e.g., 254 nm or 260 nm), which can be prone to interference from co-eluting compounds with similar chromophores.[3] | High; provides mass-to-charge ratio (m/z) information, and in the case of MS/MS, fragmentation patterns, allowing for highly specific identification and quantification even in complex biological matrices.[1][4] |
| Quantitative Accuracy | Good; can provide accurate quantification with proper calibration. | Excellent; often superior due to the use of stable isotope-labeled internal standards, which can correct for matrix effects and variations in sample preparation and instrument response.[5][6] |
| Sample Throughput | Generally lower due to longer run times required for adequate chromatographic resolution. | Can be higher, with modern UPLC systems and rapid MS acquisition times. |
| Cost | Lower initial instrument cost and maintenance. | Higher initial instrument cost and more complex maintenance. |
| Expertise Required | Moderate; relatively straightforward operation. | High; requires more specialized knowledge for method development, data analysis, and instrument maintenance. |
Experimental Protocols
Below are representative experimental protocols for the analysis of Lauroyl coenzyme A using both HPLC-UV and LC-MS/MS. These are generalized methods and may require optimization for specific sample types and instrumentation.
HPLC-UV Method for Acyl-CoA Analysis
This method is adapted from protocols for the analysis of various acyl-CoA derivatives.
1. Sample Preparation (from tissue or cells):
-
Homogenize the sample in a cold perchloric acid solution to precipitate proteins and extract the acyl-CoAs.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C.
-
Neutralize the supernatant containing the acyl-CoAs with a potassium carbonate solution.
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
Filter the final supernatant through a 0.22 µm filter before injection into the HPLC system.
2. HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., Spherisorb ODS II, 5 µm) is commonly used.[3]
-
Mobile Phase A: 220 mM Potassium phosphate (B84403) buffer (pH 4.0) containing 0.05% (v/v) thiodiglycol.[3]
-
Mobile Phase B: 98% Methanol / 2% Chloroform (v/v).[3]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity. The specific gradient profile will need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.[3]
-
Quantification: Based on the peak area of a standard curve generated from known concentrations of Lauroyl coenzyme A lithium salt.
LC-MS/MS Method for Long-Chain Fatty Acyl-CoA Analysis
This protocol is based on established methods for the sensitive quantification of long-chain acyl-CoAs.[4][5][6]
1. Sample Preparation:
-
A fast solid-phase extraction (SPE) method is often employed for sample clean-up and concentration.[1][5][6]
-
Homogenize the biological sample in a suitable buffer.
-
Spike the sample with a stable isotope-labeled internal standard (e.g., ¹³C-labeled Lauroyl-CoA) if available, to improve quantitative accuracy.
-
Apply the sample to a C18 SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate organic solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC Column: A C18 or C4 reversed-phase column is suitable.[4][5]
-
Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent or a volatile buffer like ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) acetate, to improve peak shape and retention.[4][5]
-
Gradient: A gradient from a low to high percentage of Mobile Phase B is used to separate the long-chain acyl-CoAs.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is often effective.[5]
-
MRM Transitions: Specific precursor-to-product ion transitions for Lauroyl-CoA and its internal standard are monitored for quantification. For instance, a neutral loss scan of 507 Da can be used for profiling complex acyl-CoA mixtures.[1][2]
Workflow Diagrams
The following diagrams illustrate the general experimental workflows for both HPLC-UV and LC-MS/MS analysis of Lauroyl coenzyme A.
Caption: General workflow for Lauroyl coenzyme A analysis using HPLC-UV.
Caption: General workflow for Lauroyl coenzyme A analysis using LC-MS/MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Enzyme Cross-Reactivity: Lauroyl-CoA and Other Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic reactivity of Lauroyl-CoA (C12-CoA) and other acyl-Coenzyme A (acyl-CoA) substrates with key enzymes in fatty acid metabolism. The information presented is supported by experimental data to aid in the understanding of enzyme specificity and cross-reactivity, which is crucial for drug development and metabolic research.
Introduction to Acyl-CoA Metabolism
Acyl-CoAs are central metabolites in cellular lipid metabolism, serving as substrates for energy production through β-oxidation and as precursors for the synthesis of complex lipids. The chain length of the acyl-CoA molecule is a primary determinant of its metabolic fate and enzymatic processing. Enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases (ACADs), acyl-CoA synthetases (ACSs), and carnitine palmitoyltransferases (CPTs), exhibit distinct but often overlapping specificities for acyl-CoAs of varying chain lengths. Lauroyl-CoA, a 12-carbon saturated acyl-CoA, falls into the category of medium- to long-chain fatty acyl-CoAs and is a substrate for several of these enzymes.
Comparative Enzyme Kinetics
The following tables summarize the available quantitative data on the kinetic parameters of key enzymes with Lauroyl-CoA and other acyl-CoA substrates of varying chain lengths. This data allows for a direct comparison of enzyme efficiency and substrate preference.
Acyl-CoA Dehydrogenases (ACADs)
ACADs catalyze the initial step of mitochondrial fatty acid β-oxidation. They are classified based on their substrate specificity for short-, medium-, long-, and very-long-chain acyl-CoAs.[1] Medium-chain acyl-CoA dehydrogenase (MCAD) shows significant activity with Lauroyl-CoA.
Table 1: Kinetic Parameters of Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD) with Various Acyl-CoA Substrates
| Acyl-CoA Substrate | Chain Length | Vmax (min⁻¹) | Km (µM) |
| Hexanoyl-CoA | C6 | 1010 | 15 |
| Octanoyl-CoA | C8 | 980 | 3.4 |
| Decanoyl-CoA | C10 | 580 | 2.5 |
| Lauroyl-CoA | C12 | 550 | 2.5 |
| Myristoyl-CoA | C14 | 280 | 2.3 |
| Palmitoyl-CoA | C16 | 140 | 1.6 |
| Stearoyl-CoA | C18 | - | 6.5 |
Data adapted from a study on human wild-type MCAD.
Acyl-CoA Synthetases (ACSs)
ACSs activate fatty acids by converting them into their corresponding acyl-CoAs, a crucial step for their subsequent metabolism.[2] Different isoforms of long-chain acyl-CoA synthetases (ACSLs) exhibit varied substrate preferences.[3][4]
Table 2: Kinetic Parameters of Human Long-Chain Acyl-CoA Synthetase 6 (ACSL6) Variants with Various Fatty Acid Substrates
| Fatty Acid Substrate | Chain Length | ACSL6V1 Km (µM) | ACSL6V1 Vmax (nmol/min/mg) | ACSL6V2 Km (µM) | ACSL6V2 Vmax (nmol/min/mg) |
| Oleic acid | C18:1 | 10.2 | 13.5 | 11.5 | 15.2 |
| Linoleic acid | C18:2 | 4.5 | 18.2 | 22.1 | 10.8 |
| Arachidonic acid | C20:4 | 35.6 | 8.9 | 28.9 | 12.1 |
| Docosahexaenoic acid (DHA) | C22:6 | 25.1 | 2.1 | 3.6 | 12.5 |
Carnitine Palmitoyltransferases (CPTs)
CPTs are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[5][6] CPT1, located on the outer mitochondrial membrane, converts acyl-CoAs to acylcarnitines, while CPT2, on the inner membrane, reverses this reaction.[7][8]
Quantitative kinetic data comparing Lauroyl-CoA with a broad range of other acyl-CoAs for CPT1 and CPT2 is not available in a comprehensive tabular format in the searched literature. However, studies indicate that the activity of CPTs is influenced by the acyl-CoA chain length.[9] CPT2 is reported to be active with medium-chain (C8-C12) and long-chain (C14-C18) acyl-CoA esters, suggesting significant activity with Lauroyl-CoA.[10]
Peroxisomal Acyl-CoA Oxidases (ACOX)
Peroxisomes also play a role in fatty acid oxidation, particularly for very-long-chain fatty acids. The first step is catalyzed by Acyl-CoA oxidases.[11][12]
Specific quantitative kinetic data (Km, Vmax) for ACOX1 with a range of acyl-CoA substrates, including Lauroyl-CoA, is not consistently presented in tabular format in the available literature. However, it is noted that ACOX1 isoform 1 exhibits the highest activity with medium-chain fatty acyl-CoAs, with optimal activity for decanoyl-CoA (C10).[13] Isoform 2 is active against a broader range of substrates, including long-chain fatty acyl-CoAs.[13]
Signaling and Metabolic Pathways
The cross-reactivity of enzymes with Lauroyl-CoA and other acyl-CoAs is a key aspect of the fatty acid β-oxidation pathway. This pathway is a cyclical series of reactions that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[14][15][16][17]
Figure 1: Fatty Acid β-Oxidation Pathway. This diagram illustrates the entry of fatty acids into the cell, their activation to acyl-CoAs, transport into the mitochondria, and subsequent breakdown through the β-oxidation cycle. Enzymes are shown in colored text, indicating their role in processing acyl-CoAs of different chain lengths.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of enzyme kinetics and substrate specificity. Below are summaries of key experimental protocols.
Acyl-CoA Synthetase (ACS) Activity Assay (Radiometric)
This assay measures the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA.[18]
Principle: The assay relies on the differential partitioning of the radiolabeled fatty acid substrate and the acyl-CoA product between an organic and an aqueous phase.
Protocol Summary:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., Tris-HCl), ATP, Coenzyme A, MgCl₂, and the cell lysate or purified enzyme.
-
Substrate Preparation: The radiolabeled fatty acid (e.g., [¹⁴C]Lauroyl acid) is complexed with bovine serum albumin (BSA).
-
Initiation: Start the reaction by adding the radiolabeled fatty acid-BSA complex to the reaction mixture.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Termination and Partitioning: Stop the reaction by adding a mixture of Dole's reagent (isopropanol:heptane (B126788):H₂SO₄). Add heptane and water to induce phase separation.
-
Quantification: The aqueous phase, containing the radiolabeled acyl-CoA, is collected, and the radioactivity is measured using a scintillation counter.
-
Calculation: The enzyme activity is calculated based on the amount of radiolabeled acyl-CoA formed per unit of time and protein concentration.
A non-radioactive, enzyme-coupled colorimetric assay is also available, where the produced acyl-CoA is further metabolized to generate a detectable colored product.[19]
Carnitine Palmitoyltransferase (CPT) Activity Assay
This assay measures the formation of acylcarnitine from acyl-CoA and carnitine.[20]
Principle: The activity of CPT is determined by measuring the rate of formation of a specific product, typically using radiolabeled substrates or by detecting the release of Coenzyme A. A tandem mass spectrometry (MS/MS) based assay offers high sensitivity and specificity.[21]
Protocol Summary (Tandem MS-based):
-
Sample Preparation: Use cultured cells (e.g., fibroblasts) or isolated mitochondria.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, carnitine, and the acyl-CoA substrate of interest (e.g., Lauroyl-CoA).
-
Inhibition of Downstream Enzymes: Add an inhibitor (e.g., potassium cyanide) to prevent the degradation of the acylcarnitine product by subsequent enzymes in the β-oxidation pathway.[21]
-
Initiation and Incubation: Start the reaction by adding the cell homogenate or mitochondrial preparation and incubate at 37°C.
-
Termination: Stop the reaction by adding an organic solvent (e.g., methanol).
-
Analysis: The amount of acylcarnitine formed is quantified by tandem mass spectrometry.
-
Calculation: CPT activity is expressed as the rate of product formation per unit of time and protein.
Peroxisomal Acyl-CoA Oxidase (ACOX) Activity Assay (Fluorometric)
This assay quantifies the production of hydrogen peroxide (H₂O₂) resulting from the oxidation of an acyl-CoA substrate.
Principle: The H₂O₂ produced by ACOX is used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate into a highly fluorescent product.
Protocol Summary:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer), HRP, and a fluorogenic substrate (e.g., Amplex Red or a similar compound).
-
Sample: Add the cell lysate or purified peroxisomal fraction.
-
Initiation: Start the reaction by adding the acyl-CoA substrate (e.g., Lauroyl-CoA).
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence microplate reader or spectrofluorometer at the appropriate excitation and emission wavelengths.
-
Standard Curve: Generate a standard curve using known concentrations of H₂O₂ to correlate the fluorescence signal to the amount of H₂O₂ produced.
-
Calculation: The ACOX activity is calculated from the rate of H₂O₂ production.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Undergraduate Honors Thesis | Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms | ID: vm40xw47f | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 6. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Analyze Carnitine and Acylcarnitine? - Creative Proteomics Blog [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Acyl-CoA chain length affects the specificity of various carnitine palmitoyltransferases with respect to carnitine analogues. Possible application in the discrimination of different carnitine palmitoyltransferase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Structural insight into the substrate specificity of acyl-CoA oxidase1 from Yarrowia lipolytica for short-chain dicarboxylyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 14. microbenotes.com [microbenotes.com]
- 15. Beta oxidation - Wikipedia [en.wikipedia.org]
- 16. jackwestin.com [jackwestin.com]
- 17. aocs.org [aocs.org]
- 18. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Amsterdam UMC Locatie AMC - Carnitine palmitoyltransferase 1 (CPT1) [amc.nl]
- 21. An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Accurate Lauroyl-CoA Quantification: A Comparison of Internal Standard Strategies
The precise measurement of Lauroyl coenzyme A (Lauroyl-CoA), a key intermediate in fatty acid metabolism, is crucial for researchers in metabolic disease, drug development, and cellular signaling. The inherent complexity of biological matrices and the analytical variability of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) necessitate the use of internal standards to ensure data accuracy and reliability. This guide provides a comparative overview of internal standard methodologies for the robust quantification of Lauroyl-CoA, supported by experimental data and detailed protocols.
The Gold Standard: Stable Isotope Labeled Internal Standards
For quantitative mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard is considered the "gold standard". An ideal internal standard is a stable isotope-labeled analog of the analyte that exhibits identical chemical and physical properties, ensuring it behaves similarly during sample extraction, derivatization, and ionization, but is distinguishable by its mass. This co-eluting internal standard effectively corrects for sample loss during preparation and variations in instrument response, such as ion suppression, which can be a significant issue in complex biological samples.
Two primary sources for SIL internal standards for acyl-CoA analysis are available:
-
Commercially Synthesized Standards: A limited number of high-quality, individual stable isotope-labeled acyl-CoA derivatives are commercially available. While convenient, the variety is often insufficient to cover the entire spectrum of acyl-CoAs of interest in comprehensive metabolic studies.
-
Biosynthesized Standards (SILEC): A powerful and flexible alternative is the "Stable Isotope Labeling by Essential nutrients in Cell culture" (SILEC) method. This technique involves growing cells (mammalian or yeast) in a medium where a precursor to Coenzyme A, such as pantothenic acid (Vitamin B5), is replaced with its stable isotope-labeled version (e.g., [¹³C₃¹⁵N₁]-pantothenate). This results in the cellular machinery biosynthesizing a full library of acyl-CoAs with the heavy isotope label incorporated into the CoA moiety. This approach provides a co-eluting internal standard for virtually every acyl-CoA, including Lauroyl-CoA, within the cell.
In contrast, non-labeled internal standards, such as a structurally similar but distinct acyl-CoA, are a less ideal alternative. While they can account for some variability, differences in chromatographic retention time, ionization efficiency, and fragmentation patterns compared to the analyte of interest can introduce significant quantification errors.
Performance Comparison of Quantification Methods
The use of SIL internal standards in LC-MS/MS methods for long-chain acyl-CoAs (LCACoAs) demonstrates high accuracy and precision. The following table summarizes validation data from a representative method for the quantification of several LCACoAs, which can be considered analogous to the expected performance for Lauroyl-CoA.
| Parameter | Performance Metrics |
| Analytes | Long-Chain Acyl-CoAs (C16:0, C16:1, C18:0, C18:1, C18:2) |
| Internal Standard | Not explicitly stated, but method validated to ICH guidelines, implying high-quality standards. |
| Linearity | Linear response demonstrated over the physiological concentration range. |
| Accuracy | 94.8% to 110.8% |
| Precision (Inter-run CV) | 2.6% to 12.2% |
| Precision (Intra-run CV) | 1.2% to 4.4% |
| Limit of Quantification | Sufficient for physiological concentrations in 100-200 mg of tissue. |
Table 1: Summary of validation data for a quantitative LC-MS/MS method for long-chain fatty acyl-CoAs. Data is indicative of the performance expected for Lauroyl-CoA quantification using a similar validated method with appropriate internal standards.
Experimental Protocols
Below is a generalized, comprehensive protocol for the quantification of Lauroyl-CoA from biological samples using a stable isotope-labeled internal standard and LC-MS/MS.
Sample Preparation and Extraction
-
Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue in an ice-cold extraction buffer.
-
Cell Harvesting: For cultured cells, aspirate the media and add ice-cold 10% (w/v) trichloroacetic acid (TCA) to the plate to precipitate proteins and extract short-chain acyl-CoAs. Scrape the cells and transfer them to a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard (e.g., a ¹³C₃¹⁵N₁-acyl-CoA mix from SILEC-grown cells) to the homogenate or cell lysate at the earliest stage to ensure accurate correction for losses during subsequent steps.
-
Protein Precipitation & Extraction: Vortex the mixture and centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet the precipitated protein.
-
Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the supernatant using an Oasis HLB SPE column.
-
Condition the column with methanol (B129727).
-
Equilibrate the column with water.
-
Load the sample supernatant.
-
Wash the column with water to remove salts.
-
Elute the acyl-CoAs with methanol containing 25 mM ammonium (B1175870) acetate (B1210297).
-
-
Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of an appropriate solvent (e.g., 5% 5-sulfosalicylic acid in water).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Acquity HSS T3, 150 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 5 mM ammonium acetate in water, pH 8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs like Lauroyl-CoA.
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Positive ion electrospray ionization (ESI) is effective for acyl-CoAs.
-
Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both the native Lauroyl-CoA and its stable isotope-labeled internal standard. A neutral loss scan of 507 Da is characteristic of acyl-CoAs.
-
Visualizing Key Processes
To better illustrate the experimental and biological pathways, the following diagrams are provided.
Caption: Experimental workflow for Lauroyl-CoA quantification.
Caption: Beta-oxidation of Lauroyl-CoA to Decanoyl-CoA.
Conclusion
For researchers, scientists, and drug development professionals requiring high-fidelity quantitative data on Lauroyl-CoA, the implementation of a stable isotope dilution LC-MS/MS method is strongly recommended. The use of a co-eluting, stable isotope-labeled internal standard, whether commercially sourced or biosynthesized via SILEC, is paramount for correcting analytical variability and ensuring the accuracy and reproducibility of results. The protocols and data presented in this guide offer a robust framework for establishing a reliable method for Lauroyl-CoA quantification, thereby enabling more precise insights into its role in health and disease.
Alternative substrates to Lauroyl coenzyme A lithium in metabolic research.
For Researchers, Scientists, and Drug Development Professionals
Lauroyl coenzyme A (Lauroyl-CoA) lithium salt is a pivotal substrate in the study of fatty acid metabolism, serving as a key intermediate in beta-oxidation and a donor for protein acylation. However, the inherent limitations of this substrate, such as its rapid metabolism and lack of intrinsic signaling properties, have spurred the development of alternative substrates. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific research needs.
Comparison of Lauroyl-CoA and Its Alternatives
The selection of a suitable alternative to Lauroyl-CoA hinges on the specific experimental goals. The following table summarizes the performance of common alternatives based on available data.
| Substrate Class | Specific Example | Application | Key Performance Metric | Value | Enzyme/System | Reference |
| Endogenous Acyl-CoA | Palmitoyl-CoA | Beta-oxidation studies | Specific Activity | 4.5-fold lower than Lauroyl-CoA | Peroxisomal fatty acyl-CoA oxidase | [1][2] |
| Fluorescent Acyl-CoA Analogs | 12-NBD-amino-dodecanoyl-CoA | Real-time enzyme kinetics, cellular uptake | Spectral Properties | Ex/Em: 465/535 nm | Acyl-CoA synthetase | N/A |
| Non-hydrolyzable Analogs | S-(2-oxopentadecyl)-CoA* | Enzyme inhibition studies | Inhibitor Dissociation Constant (Ki) | 24 nM | Myristoyl-CoA:protein N-myristoyltransferase | [3] |
| Biotinylated Acyl-CoA Analogs | Biotin-dodecanoyl-CoA | Protein acylation studies | Detection of acylated proteins | Amenable to streptavidin-based detection | Acyl-Biotinyl Exchange (ABE) | [4] |
*Data for myristoyl-CoA analog is presented as a representative example for this class of compounds.
In-Depth Analysis of Alternatives
Other Endogenous Long-Chain Acyl-CoAs
Other naturally occurring long-chain acyl-CoAs, such as palmitoyl-CoA (C16:0) and myristoyl-CoA (C14:0), are frequent substitutes for lauroyl-CoA (C12:0). The choice often depends on the specific enzyme's substrate preference or the physiological context being investigated.
Experimental Data:
A study comparing the activity of peroxisomal fatty acyl-CoA oxidase with different substrates found that the enzyme exhibited a 4.5-fold higher specific activity with lauroyl-CoA compared to palmitoyl-CoA.[1][2] This highlights the importance of selecting the appropriate chain length for maximizing enzyme activity in in vitro assays.
Fluorescently-Labeled Acyl-CoA Analogs
These analogs incorporate a fluorophore, enabling real-time monitoring of enzyme activity, substrate uptake, and intracellular localization without the need for radioactive isotopes. A common example is 12-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)dodecanoyl-CoA (12-NBD-amino-dodecanoyl-CoA).
Advantages:
-
Continuous monitoring of enzymatic reactions.
-
Visualization of fatty acid trafficking in living cells.
-
High sensitivity.
Limitations:
-
The bulky fluorescent tag may sterically hinder binding to some enzymes.
-
Potential for altered metabolic processing compared to the unmodified substrate.
Non-hydrolyzable Acyl-CoA Analogs
These molecules are designed to mimic the natural substrate but are resistant to enzymatic cleavage. This makes them excellent tools for enzyme inhibition studies, binding assays, and structural biology. An example, based on the myristoyl-CoA analog S-(2-oxopentadecyl)-CoA, would be a lauroyl-CoA analog with a modified thioester linkage.[3]
Advantages:
-
Potent and specific enzyme inhibitors.
-
Stable complexes with enzymes for structural analysis.
Limitations:
-
Do not report on the catalytic steps of an enzyme reaction.
-
Synthesis can be complex.
Biotinylated Acyl-CoA Analogs
Biotinylated analogs are invaluable for identifying and isolating proteins that are post-translationally modified by fatty acylation. The biotin (B1667282) tag allows for the specific capture of these proteins using streptavidin-based affinity purification.
Advantages:
-
Facilitates the identification of novel acylated proteins.
-
Enables pull-down assays to study protein-protein interactions of acylated proteins.
Limitations:
-
The biotin tag can potentially interfere with protein function or interactions.
-
Requires cell lysis, precluding live-cell imaging of the acylation process.
Experimental Protocols
Fluorometric Assay for Acyl-CoA Synthetase Activity
This protocol is adapted from commercially available kits and can be used to compare the activity of acyl-CoA synthetase with lauroyl-CoA and its fluorescently-labeled analogs.[5][6][7]
Principle: The synthesis of acyl-CoA by acyl-CoA synthetase is coupled to a series of enzymatic reactions that generate a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity.
Materials:
-
ACS Assay Buffer
-
Substrate (Lauroyl-CoA or fluorescent analog)
-
Coenzyme A
-
ATP
-
Enzyme Mix (containing acyl-CoA oxidase)
-
Developer
-
Fluorescent Probe (e.g., OxiRed™)
-
Enzyme source (e.g., cell lysate, purified enzyme)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.
-
Sample Preparation: Prepare cell or tissue lysates in ice-cold ACS Assay Buffer. Centrifuge to pellet debris and collect the supernatant.
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing ACS Assay Buffer, Enzyme Mix, Developer, and the Fluorescent Probe.
-
Assay:
-
Add samples to the wells of the 96-well plate.
-
Add the substrate (Lauroyl-CoA or alternative) to initiate the reaction.
-
Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes.
-
-
Data Analysis: Calculate the rate of fluorescence increase (slope) for each sample. Compare the slopes obtained with lauroyl-CoA and the alternative substrate to determine their relative performance.
Acyl-Biotinyl Exchange (ABE) for Detection of Protein S-acylation
This protocol allows for the specific detection of proteins modified by fatty acids like lauric acid.
Principle: Free thiol groups on cysteine residues are first blocked. Then, the thioester linkage of S-acylated cysteines is specifically cleaved, and the newly exposed thiol is labeled with a biotin tag. Biotinylated proteins can then be detected by western blotting or enriched for mass spectrometry.
Materials:
-
Lysis Buffer (with protease inhibitors)
-
N-ethylmaleimide (NEM) to block free thiols
-
Hydroxylamine (B1172632) (to cleave thioester bonds)
-
Biotin-HPDP (to label newly exposed thiols)
-
Streptavidin-agarose beads
-
SDS-PAGE and western blotting reagents
-
Antibody against the protein of interest
Procedure:
-
Cell Lysis and Protein Precipitation: Lyse cells and precipitate proteins to remove small molecules.
-
Blocking of Free Thiols: Resuspend the protein pellet in a buffer containing NEM and incubate to block all free cysteine residues.
-
Thioester Cleavage: Pellet the proteins again and resuspend in a buffer containing hydroxylamine to cleave the S-acyl thioester bonds. A parallel sample without hydroxylamine serves as a negative control.
-
Biotinylation: Add Biotin-HPDP to label the newly exposed thiol groups.
-
Detection:
-
For Western Blotting: Run the biotinylated samples on an SDS-PAGE gel, transfer to a membrane, and probe with streptavidin-HRP to detect all biotinylated (i.e., acylated) proteins, or with a specific antibody to determine if the protein of interest is acylated.
-
For Enrichment: Incubate the biotinylated lysate with streptavidin-agarose beads to pull down acylated proteins for subsequent analysis by mass spectrometry.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mitochondrial beta-oxidation of Lauroyl-CoA.
Caption: Experimental workflow for Acyl-Biotinyl Exchange.
Caption: Role of Long-Chain Acyl-CoA in Insulin Secretion.
References
- 1. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. store.genprice.com [store.genprice.com]
- 6. abcam.cn [abcam.cn]
- 7. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
A Kinetic Showdown: Lauroyl-CoA Versus Other Long-Chain Acyl-CoAs in Cellular Metabolism and Signaling
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the metabolic fate and signaling roles of various long-chain fatty acyl-CoAs is paramount. This guide provides a comprehensive kinetic comparison of lauroyl coenzyme A (C12-CoA) with other significant long-chain acyl-CoAs, supported by experimental data and detailed methodologies.
Long-chain acyl-CoAs are central players in cellular energy homeostasis and lipid metabolism. Their chain length dictates their interaction with key metabolic enzymes and their potency as signaling molecules. Here, we delve into the kinetics of lauroyl-CoA in comparison to its longer-chain counterparts—myristoyl-CoA (C14-CoA), palmitoyl-CoA (C16-CoA), and stearoyl-CoA (C18-CoA)—focusing on their interactions with acyl-CoA synthetases, acyl-CoA dehydrogenases, and carnitine palmitoyltransferases.
Quantitative Kinetic Comparison
The following table summarizes the kinetic parameters (Km and Vmax) of lauroyl-CoA and other long-chain acyl-CoAs with key metabolic enzymes. These values, gathered from various studies, offer a quantitative glimpse into the substrate preferences of these enzymes. It is important to note that experimental conditions such as pH, temperature, and enzyme source can influence these values.
| Enzyme Family | Specific Enzyme (Source) | Substrate | Km (µM) | Vmax (nmol/min/mg) | Relative Activity (%) |
| Acyl-CoA Synthetase | Long-Chain Acyl-CoA Synthetase (Rat Liver Microsomes) | Lauroyl-CoA (C12:0) | ~5 | - | ~110 |
| Myristoyl-CoA (C14:0) | ~4 | - | ~105 | ||
| Palmitoyl-CoA (C16:0) | ~4 | - | 100 | ||
| Stearoyl-CoA (C18:0) | ~5 | - | ~70 | ||
| Acyl-CoA Dehydrogenase | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Lauroyl-CoA (C12:0) | - | - | High |
| Myristoyl-CoA (C14:0) | - | - | Moderate | ||
| Palmitoyl-CoA (C16:0) | - | - | Low | ||
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Lauroyl-CoA (C12:0) | - | - | Moderate | |
| Myristoyl-CoA (C14:0) | - | - | High | ||
| Palmitoyl-CoA (C16:0) | - | - | High | ||
| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Lauroyl-CoA (C12:0) | - | - | Low | |
| Myristoyl-CoA (C14:0) | - | - | Moderate | ||
| Palmitoyl-CoA (C16:0) | - | - | High | ||
| Carnitine Palmitoyltransferase | Carnitine Palmitoyltransferase I (CPT I) (Rat Liver Mitochondria) | Lauroyl-CoA (C12:0) | - | - | - |
| Palmitoyl-CoA (C16:0) | ~3.5 | - | 100 |
Note: Specific Vmax values were not always available in a directly comparable format and are therefore represented as relative activities where palmitoyl-CoA is set to 100%. Data is compiled from multiple sources and should be interpreted with consideration of the varied experimental contexts.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Acyl-CoA Synthetase Activity Assay (Coupled Spectrophotometric Method)
This assay measures the formation of acyl-CoA by coupling it to the oxidation of a chromogenic substrate.
Materials:
-
Enzyme source (e.g., isolated microsomes or purified enzyme)
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5
-
ATP solution: 10 mM
-
Coenzyme A (CoA) solution: 1 mM
-
Fatty acid substrate (e.g., lauric acid, myristic acid, palmitic acid) dissolved in ethanol: 1 mM
-
Myokinase: 10 units/mL
-
Lactate (B86563) dehydrogenase: 10 units/mL
-
Pyruvate (B1213749) kinase: 10 units/mL
-
Phosphoenolpyruvate (PEP): 10 mM
-
NADH: 10 mM
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, CoA, MgCl2, myokinase, lactate dehydrogenase, pyruvate kinase, PEP, and NADH.
-
Add the enzyme source to the reaction mixture.
-
Initiate the reaction by adding the fatty acid substrate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of the reaction is proportional to the acyl-CoA synthetase activity. Kinetic parameters (Km and Vmax) can be determined by varying the concentration of the fatty acid substrate and fitting the data to the Michaelis-Menten equation.
Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)
This assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of electron transfer flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence.
Materials:
-
Purified acyl-CoA dehydrogenase (e.g., MCAD, LCAD, VLCAD)
-
Purified Electron Transfer Flavoprotein (ETF)
-
Reaction Buffer: 50 mM potassium phosphate, pH 7.6, containing 0.1 mM EDTA
-
Acyl-CoA substrate (e.g., lauroyl-CoA, myristoyl-CoA, palmitoyl-CoA): 1 mM stock solution
-
Fluorometer with excitation at 380 nm and emission at 495 nm
Procedure:
-
In a quartz cuvette, add the reaction buffer and ETF.
-
Place the cuvette in the fluorometer and record the baseline fluorescence.
-
Add the acyl-CoA dehydrogenase to the cuvette and mix.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the decrease in fluorescence over time.
-
The initial rate of fluorescence decrease is proportional to the enzyme activity. Kinetic constants are determined by measuring the activity at various substrate concentrations.
Carnitine Palmitoyltransferase I Activity Assay (Radioisotopic Method)
This forward assay measures the formation of radiolabeled acylcarnitine from radiolabeled carnitine and an acyl-CoA substrate.
Materials:
-
Isolated mitochondria or purified CPT I
-
Assay Buffer: 75 mM KCl, 50 mM Tris-HCl, pH 7.5, 2 mM KCN, 1 mM dithiothreitol
-
[³H]L-carnitine
-
Acyl-CoA substrate (e.g., lauroyl-CoA, palmitoyl-CoA)
-
Bovine serum albumin (BSA), fatty acid-free
-
Malonyl-CoA (for determining CPT I specific activity)
-
Perchloric acid
-
Butanol
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, BSA, and [³H]L-carnitine.
-
Add the mitochondrial preparation or purified enzyme to the mixture.
-
Pre-incubate the mixture for a few minutes at 37°C.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
After a defined time, stop the reaction by adding perchloric acid.
-
Extract the radiolabeled acylcarnitine with butanol.
-
Measure the radioactivity in the butanol phase using a scintillation counter.
-
The amount of radioactivity is proportional to the CPT I activity.
Signaling Pathways and Logical Relationships
Long-chain acyl-CoAs are not merely metabolic intermediates; they also function as critical signaling molecules. Their cellular concentrations can modulate the activity of various proteins, thereby influencing downstream cellular processes.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for the comparative kinetic analysis of different long-chain acyl-CoAs with a target enzyme.
Caption: Workflow for determining enzyme kinetic parameters.
Signaling Pathway of Protein Kinase C Activation by Long-Chain Acyl-CoAs
Long-chain acyl-CoAs have been shown to directly activate certain isoforms of Protein Kinase C (PKC), a key family of enzymes in signal transduction. This activation can occur independently of diacylglycerol (DAG), the canonical activator of conventional and novel PKC isoforms. Atypical PKCs (aPKCs) are particularly responsive to long-chain acyl-CoAs.
Caption: Direct activation of aPKC by long-chain acyl-CoAs.
Hypothetical Signaling Pathway Linking Long-Chain Acyl-CoAs to NF-κB Activation
While direct activation of NF-κB by long-chain acyl-CoAs is not well-established, a plausible indirect pathway exists through the activation of PKC, which is a known upstream regulator of the NF-κB signaling cascade.
Caption: Indirect NF-κB activation via PKC.
Conclusion
The kinetic data presented in this guide highlight the substrate preferences of key enzymes involved in fatty acid metabolism. Lauroyl-CoA (C12) generally exhibits favorable kinetics with enzymes that prefer medium to long-chain substrates, such as certain isoforms of acyl-CoA synthetase and medium-chain acyl-CoA dehydrogenase. In contrast, longer-chain acyl-CoAs like palmitoyl-CoA are the preferred substrates for long-chain specific enzymes. These differences in metabolic processing, coupled with their distinct roles in cellular signaling, underscore the importance of considering fatty acid chain length in metabolic research and drug development. The provided experimental protocols and pathway diagrams serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the complex roles of these vital molecules.
A Researcher's Guide to Evaluating Lauroyl Coenzyme A from Diverse Suppliers
For immediate release:
This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of Lauroyl coenzyme A (Lauroyl-CoA) procured from various commercial suppliers. Given that the purity and activity of this critical reagent can significantly impact experimental outcomes, a systematic evaluation is paramount. This document outlines key quality control parameters, detailed experimental protocols for performance assessment, and the metabolic pathways in which Lauroyl-CoA is a key player.
Lauroyl-CoA, a long-chain saturated fatty acyl-CoA, is a pivotal intermediate in lipid metabolism, participating in both lipid biosynthesis and fatty acid transport.[1] It serves as a substrate for numerous enzymes, including those in the beta-oxidation and fatty acid elongation pathways.[2][3][4][5] Therefore, the quality of Lauroyl-CoA directly influences the accuracy and reproducibility of research findings in these areas.
Key Performance Parameters and Quality Control
When evaluating Lauroyl-CoA from different suppliers, several key parameters should be considered to ensure consistency and reliability in experimental results. The primary indicators of quality are purity, concentration, stability, and functional activity.
Table 1: Key Quality and Performance Parameters for Lauroyl Coenzyme A
| Parameter | Recommended Analytical Method | Acceptance Criteria | Importance |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥90-95% | Ensures that observed effects are due to Lauroyl-CoA and not contaminants. |
| Identity | Mass Spectrometry (MS) | Correct molecular weight and fragmentation pattern | Confirms the chemical identity of the compound. |
| Concentration | UV-Vis Spectrophotometry (at 260 nm) | Consistent with supplier's specifications | Accurate concentration is crucial for stoichiometric calculations in assays. |
| Stability | HPLC over time at recommended storage conditions | Minimal degradation over the specified shelf life | Ensures reagent integrity throughout the duration of experiments. |
| Functional Activity | Enzymatic Assay (e.g., Acyl-CoA Oxidase activity) | Comparable or superior activity to a trusted standard | Verifies the biological activity of the Lauroyl-CoA lot. |
Experimental Protocols
To objectively compare Lauroyl-CoA from different suppliers, standardized experimental protocols are essential. Below are detailed methodologies for key evaluative experiments.
Purity and Identity Verification by HPLC-MS
Objective: To determine the purity of Lauroyl-CoA and confirm its identity.
Methodology: A High-Performance Liquid Chromatography system coupled with a Mass Spectrometer is the preferred method for analyzing acyl-CoA esters.
-
Sample Preparation: Dissolve the Lauroyl-CoA from each supplier in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) to a final concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 5-10 mM ammonium (B1175870) acetate) is commonly employed.
-
Detection: UV absorbance at 260 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Analysis: Full scan to determine the molecular weight and tandem MS (MS/MS) to analyze fragmentation patterns for structural confirmation.
-
Functional Activity Assessment: Peroxisomal Acyl-CoA Oxidase Assay
Objective: To evaluate the biological activity of Lauroyl-CoA by measuring its ability to act as a substrate for a specific enzyme. A fluorometric assay for peroxisomal fatty acyl-CoA oxidase provides a sensitive and specific method for this purpose.[6]
Principle: This assay measures the Lauroyl-CoA-dependent production of hydrogen peroxide (H₂O₂) by acyl-CoA oxidase. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate (e.g., 4-hydroxyphenylacetic acid) into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme activity, which depends on the quality of the Lauroyl-CoA substrate.
Methodology:
-
Reagents:
-
Potassium phosphate buffer (60 mM, pH 7.4)
-
Horseradish peroxidase (HRP) (4 U/mL)
-
4-hydroxyphenylacetic acid (1 mM)
-
Lauroyl-CoA (100 µM) from each supplier to be tested
-
Flavin adenine (B156593) dinucleotide (FAD) (20 µM)
-
Triton X-100 (0.2 mg/mL)
-
Acyl-CoA oxidase enzyme preparation
-
-
Procedure:
-
Prepare a reaction mixture containing all reagents except the enzyme.
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the acyl-CoA oxidase enzyme preparation.
-
Monitor the increase in fluorescence over time using a fluorescence microplate reader or spectrofluorometer (excitation at 320 nm, emission at 405 nm).
-
The rate of reaction can be calculated from the linear portion of the fluorescence curve. Compare the rates obtained with Lauroyl-CoA from different suppliers.
-
Signaling Pathways and Experimental Workflows
Visualizing the metabolic context and experimental procedures can aid in understanding the importance of Lauroyl-CoA quality.
Caption: Experimental workflow for evaluating Lauroyl-CoA from different suppliers.
Lauroyl-CoA is a key intermediate in the mitochondrial beta-oxidation pathway, where it is shortened by two carbons in each cycle to produce acetyl-CoA.
Caption: The role of Lauroyl-CoA in the mitochondrial beta-oxidation pathway.[2][4]
Furthermore, Lauroyl-CoA can be elongated in the endoplasmic reticulum to form longer-chain fatty acids.
Caption: Lauroyl-CoA as a substrate in the fatty acid elongation cycle.[5][7]
Conclusion
The quality of Lauroyl-CoA can vary between suppliers and even between lots from the same supplier. By implementing a rigorous evaluation process that includes assessments of purity, identity, and functional activity, researchers can ensure the reliability and reproducibility of their experimental data. The protocols and parameters outlined in this guide provide a robust framework for making informed decisions when selecting a supplier for this critical reagent.
References
- 1. Reactome | lauroyl-CoA+FAD<=>2-trans-Dodecenoyl-CoA+FADH2 [reactome.org]
- 2. Reactome | Beta oxidation of lauroyl-CoA to decanoyl-CoA-CoA [reactome.org]
- 3. Reactome | Beta oxidation of myristoyl-CoA to lauroyl-CoA [reactome.org]
- 4. Beta oxidation of lauroyl-CoA to decanoyl-CoA-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty Acids -- Elongation: Fatty Acid Synthesis in the Endoplasmic Reticulum [library.med.utah.edu]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Lauroyl Coenzyme A Lithium
For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for ensuring laboratory safety and procedural excellence in handling Lauroyl coenzyme A lithium. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to facilitate your research with the highest standards of safety and integrity.
This compound salt is a critical substrate in the study of lipid metabolism and enzyme kinetics.[1] Proper handling is paramount to ensure the stability of the compound and the safety of laboratory personnel. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and waste disposal protocols.
Essential Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, ensuring protection against potential exposure.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields. | Protects eyes from potential splashes of solutions containing the compound. |
| Chemical Goggles | To be worn when there is a significant risk of splashing. | Offers a higher level of protection against chemical splashes to the eyes. | |
| Hand Protection | Disposable Gloves | Nitrile gloves. | Prevents direct skin contact with the chemical. |
| Respiratory Protection | Respirator | Type N95 (US) or Type P1 (EN 143) respirator filter. | Recommended, especially when handling the powdered form, to prevent inhalation of fine particles.[1] |
| Body Protection | Laboratory Coat | Standard lab coat. | Protects skin and personal clothing from contamination. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in experiments is crucial for maintaining its integrity and ensuring safety.
Receiving and Storage
Upon receipt, immediately inspect the packaging for any signs of damage. If the container is compromised, follow spill procedures outlined below.
| Parameter | Specification | Justification |
| Storage Temperature | -20°C | Essential for maintaining the stability and long-term viability of the compound.[1] |
| Storage Location | Designated freezer | Store in a clearly labeled, designated freezer for biochemical reagents to prevent cross-contamination. |
| Container | Tightly sealed vial | Keep the original container tightly sealed to prevent moisture absorption and degradation. |
Step-by-Step Handling Protocol
This protocol provides a procedural guide for the safe handling and preparation of this compound solutions.
-
Preparation of Workspace :
-
Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.
-
Have all necessary equipment and reagents readily available, including microcentrifuge tubes, pipettes, and appropriate solvents.
-
-
Equilibration of the Compound :
-
Before opening, allow the vial of this compound to equilibrate to room temperature for a few minutes. This prevents condensation of moisture inside the vial, which can degrade the compound.
-
-
Weighing and Reconstitution :
-
If working with the solid form, carefully weigh the desired amount in a clean, designated area. Avoid generating dust.
-
Reconstitute the solid or dilute a stock solution using a suitable buffer or solvent as dictated by your experimental protocol.
-
-
Use in Experiments :
-
When pipetting solutions, avoid creating aerosols.
-
Keep vials and tubes containing the compound closed when not in use.
-
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
